methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1803604-59-2
VCID: VC2895189
InChI: InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-4-3-6(9)13-7(4)10-5/h2-3,10H,1H3
SMILES: COC(=O)C1=CC2=C(N1)SC(=C2)Br
Molecular Formula: C8H6BrNO2S
Molecular Weight: 260.11 g/mol

methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate

CAS No.: 1803604-59-2

Cat. No.: VC2895189

Molecular Formula: C8H6BrNO2S

Molecular Weight: 260.11 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate - 1803604-59-2

Specification

CAS No. 1803604-59-2
Molecular Formula C8H6BrNO2S
Molecular Weight 260.11 g/mol
IUPAC Name methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
Standard InChI InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-4-3-6(9)13-7(4)10-5/h2-3,10H,1H3
Standard InChI Key SORDGAKAVQODMJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(N1)SC(=C2)Br
Canonical SMILES COC(=O)C1=CC2=C(N1)SC(=C2)Br

Introduction

Chemical Structure and Identification

Methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate belongs to the thieno[2,3-b]pyrrole family of heterocyclic compounds. Its structure features a fused ring system comprising a thiophene and a pyrrole ring, with a bromine atom at the 2-position and a methyl carboxylate group at the 5-position.

Identification Parameters

The compound is characterized by the following key identifiers:

ParameterValue
CAS Number1803604-59-2
Molecular FormulaC₈H₆BrNO₂S
Molecular Weight260.11 g/mol
IUPAC Namemethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
PubChem Compound ID119031061

Structural Representations

Multiple notations are used to precisely define the chemical structure of this compound:

RepresentationValue
Standard InChIInChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-4-3-6(9)13-7(4)10-5/h2-3,10H,1H3
Standard InChIKeySORDGAKAVQODMJ-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC2=C(N1)SC(=C2)Br
Canonical SMILESCOC(=O)C1=CC2=C(N1)SC(=C2)Br

Physical and Chemical Properties

The physical and chemical properties of methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate are essential for understanding its behavior in various applications and reactions.

Physical Properties

While complete experimental data on all physical properties isn't available in the literature, some properties can be inferred from structural analysis and comparison with similar compounds:

  • Physical State: Typically exists as a crystalline solid at room temperature

  • Color: Ranges from white to light yellow

  • Solubility: Soluble in common organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide; limited solubility in water

Spectroscopic Properties

Spectroscopic data is crucial for structure verification and purity analysis:

  • ¹H NMR: Expected to show characteristic signals for the methyl ester group (approximately 3.9 ppm), the pyrrole NH (variable, typically 9-11 ppm), and aromatic protons in the thiophene and pyrrole rings

  • ¹³C NMR: Contains signals for the carbonyl carbon (approximately 161 ppm), aromatic carbons of the thieno[2,3-b]pyrrole system, and the methyl carbon of the ester group

Predicted Collision Cross Section Data

Mass spectrometry analysis often utilizes collision cross section (CCS) data for compound identification. Predicted CCS values for methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate with various adducts are presented below :

Adductm/zPredicted CCS (Ų)
[M+H]⁺259.93755143.8
[M+Na]⁺281.91949145.6
[M+NH₄]⁺276.96409148.6
[M+K]⁺297.89343147.9
[M-H]⁻257.92299142.8
[M+Na-2H]⁻279.90494144.6
[M]⁺258.92972142.8
[M]⁻258.93082142.8

This data is valuable for mass spectrometric identification and differentiation from structural isomers.

Applications in Research and Industry

Methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate and related compounds have demonstrated significance in multiple research domains.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its reactive functionalities:

  • The bromine substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira couplings)

  • The methyl ester group offers opportunities for further transformations, including hydrolysis, reduction, and amidation

  • The thieno[2,3-b]pyrrole core can be further functionalized to create more complex molecular architectures

Medicinal Chemistry

Related thieno[2,3-b]pyrrole derivatives have shown promising biological activities, suggesting potential applications for methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate in drug discovery:

  • Structurally similar compounds have exhibited antioxidant properties, with some derivatives showing over 90% inhibition of DPPH free radicals

  • Some thieno[2,3-b]pyrrole derivatives have demonstrated anticancer activity against MCF-7 cell lines

  • Enzyme inhibition studies have shown activity against alpha-amylase and EGFR Tyrosine Kinase

Materials Science

The thieno[2,3-b]pyrrole scaffold has applications in materials science:

  • Related compounds have been used in the development of conducting polymers

  • The heterocyclic core structure makes it suitable for incorporation into optoelectronic materials

  • Potential applications in the fabrication of organic electronic devices

Comparison with Related Compounds

Comparing methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate with structurally similar compounds provides insights into structure-activity relationships and potential applications.

Structural Analogs

CompoundCAS NumberMolecular FormulaKey Differences
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate35357-56-3C₉H₉NO₂SEthyl ester instead of methyl ester; no bromine substituent
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateN/AC₈H₆BrNO₂SDifferent ring fusion pattern; bromine at 3-position
Methyl 2-(hydroxymethyl)-6H-thieno[2,3-b]pyrrole-5-carboxylateN/AC₉H₉NO₃SHydroxymethyl group instead of bromine
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate1422772-79-9C₈H₆BrN₃O₂Pyrazine ring instead of thiophene ring

Structure-Property Relationships

The specific structural features of methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate influence its properties:

  • The bromine substituent affects reactivity, making the compound useful for cross-coupling reactions

  • The methyl ester group provides opportunities for further functionalization

  • The thieno[2,3-b]pyrrole core contributes to the compound's electronic properties and potential biological activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator